molecular formula C21H16N2O2 B14077581 Butyl 9-(dicyanomethylidene)-9H-fluorene-4-carboxylate CAS No. 93376-18-2

Butyl 9-(dicyanomethylidene)-9H-fluorene-4-carboxylate

Cat. No.: B14077581
CAS No.: 93376-18-2
M. Wt: 328.4 g/mol
InChI Key: KGZSDXHNEWSCQS-UHFFFAOYSA-N
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Description

BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE: is a novel organic compound known for its excellent fluorescent properties. It has a stable molecular structure and high solubility in organic solvents. This compound is commonly used in fluorescence labeling, bioimaging, and chemical sensors .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE typically involves chemical synthesis methods that are common in organic chemistry laboratories. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

Industrial Production Methods: : In industrial settings, the production of BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The industrial methods are designed to optimize the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: : BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions: : The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized fluorene derivatives, while substitution reactions may produce a variety of substituted fluorene compounds .

Scientific Research Applications

BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE exerts its effects is primarily based on its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at different wavelengths, making it useful for fluorescence-based applications. The molecular targets and pathways involved in its action depend on the specific application, such as binding to specific biomolecules in bioimaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer its excellent fluorescent properties and high solubility in organic solvents. These characteristics make it particularly suitable for applications in fluorescence labeling, bioimaging, and chemical sensors .

Properties

CAS No.

93376-18-2

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

butyl 9-(dicyanomethylidene)fluorene-4-carboxylate

InChI

InChI=1S/C21H16N2O2/c1-2-3-11-25-21(24)18-10-6-9-17-19(14(12-22)13-23)15-7-4-5-8-16(15)20(17)18/h4-10H,2-3,11H2,1H3

InChI Key

KGZSDXHNEWSCQS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=C(C#N)C#N

Origin of Product

United States

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